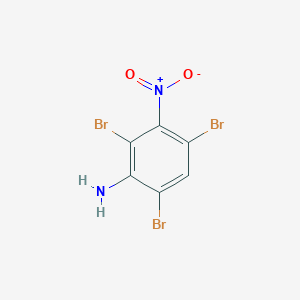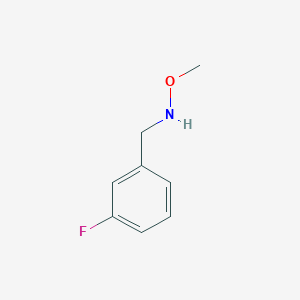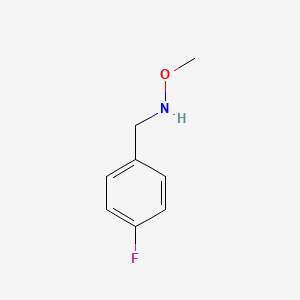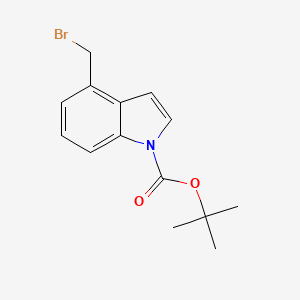
2-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶
概述
描述
2-氟吡啶-5-硼酸频哪醇酯是一种生化试剂,可用作生命科学相关研究的生物材料或有机化合物 . 它是一种硼酸衍生物,分子式为 C11H15BFNO2,分子量为 223.05 . 该化合物以其在各种有机合成反应中的用途而闻名,特别是在药物化学领域。
科学研究应用
2-氟吡啶-5-硼酸频哪醇酯在科学研究中有多种应用:
药物化学: 通过 Suzuki-Miyaura 偶联反应用于合成药物化合物.
有机合成: 作为合成复杂有机分子的构建块.
材料科学: 用于开发具有特定性能的新材料.
生物学研究: 用作各种生物测定中的生化试剂.
安全和危害
作用机制
2-氟吡啶-5-硼酸频哪醇酯的作用机制主要与其作为化学反应试剂的作用有关。 在 Suzuki-Miyaura 偶联中,硼酸酯与钯催化剂发生转金属化,然后发生还原消除,形成所需的联芳基产物 . 该化合物中的硼部分充当亲核试剂,促进新的碳-碳键的形成。
生化分析
Biochemical Properties
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boron-oxygen bonds, which are critical for the stability and reactivity of the compound in biochemical processes .
Cellular Effects
The effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of various proteins. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to understand these processes for its effective use in research and therapy .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions and therapeutic applications .
准备方法
合成路线和反应条件
2-氟吡啶-5-硼酸频哪醇酯的制备通常涉及 Suzuki-Miyaura 偶联反应。该反应是一种广泛应用的过渡金属催化的碳-碳键形成反应。 该过程涉及在钯催化剂和碱的存在下,将芳基或乙烯基硼酸与芳基或乙烯基卤化物偶联 . 反应条件通常温和,并能耐受各种官能团,使其成为合成硼酸酯的通用方法。
工业生产方法
2-氟吡啶-5-硼酸频哪醇酯的工业生产遵循与实验室规模合成类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保产品的高产率和纯度。在工业环境中,使用自动化系统来监控和控制反应参数是常见的,以保持一致性和效率。
化学反应分析
反应类型
2-氟吡啶-5-硼酸频哪醇酯会发生各种化学反应,包括:
Suzuki-Miyaura 偶联: 该反应涉及硼酸酯与芳基或乙烯基卤化物偶联,形成新的碳-碳键.
脱硼反应: 该反应涉及从硼酸酯中去除硼部分,通常使用自由基方法.
氧化: 硼酸酯可以氧化成相应的醇或酮.
常用试剂和条件
钯催化剂: 用于 Suzuki-Miyaura 偶联反应。
碱: 例如碳酸钾或氢氧化钠,用于促进偶联反应。
自由基引发剂: 用于脱硼反应。
主要形成的产物
联芳基化合物: 由 Suzuki-Miyaura 偶联反应形成。
醇和酮: 由氧化反应形成。
烃: 由脱硼反应形成。
相似化合物的比较
类似化合物
独特性
2-氟吡啶-5-硼酸频哪醇酯由于其在吡啶环上的特定取代模式而独一无二,这赋予了其在化学反应中独特的反应性和选择性。与其他硼酸相比,其频哪醇酯部分提供了稳定性和易于处理的特性,使其成为有机合成中宝贵的试剂。
属性
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479299 | |
| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444120-95-0 | |
| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of tau PET radioligand RO948?
A1: 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (4) serves as a crucial building block in the synthesis of both the non-radioactive ligand (1) and the precursor for the radiolabeled [18F]RO948 ([18F]1). [] It participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3) to form the core structure of the target molecule. This reaction highlights the compound's utility as a versatile reagent in organic synthesis, particularly for constructing complex molecules like PET radioligands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


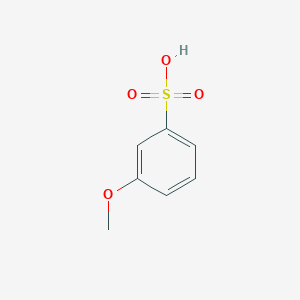
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)
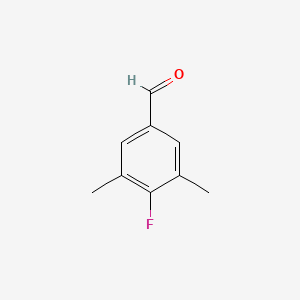
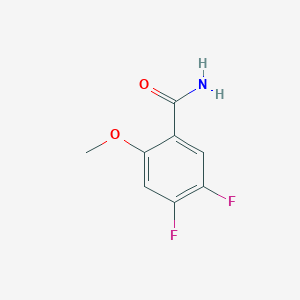

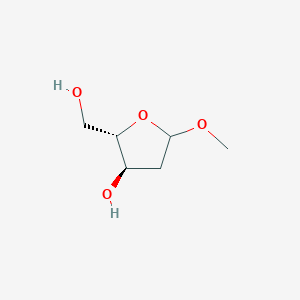
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)


